1,2-Dioxane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

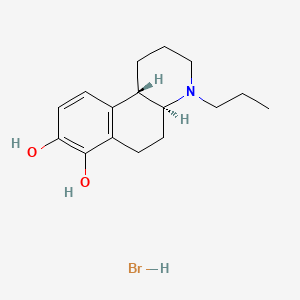

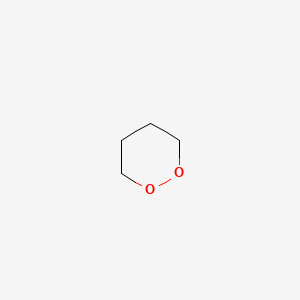

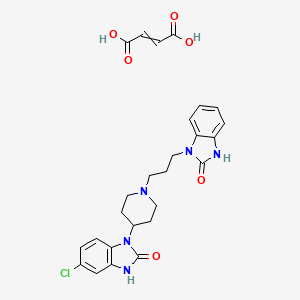

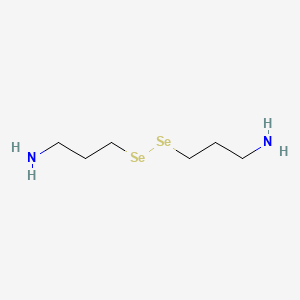

1,2-dioxane is a dioxane.

Scientific Research Applications

Advanced Oxidation Processes

1,4-Dioxane, a variant of 1,2-Dioxane, is used as a solvent in the nuclear industry, particularly in liquid scintillation techniques for measuring beta-emitters like 3H or C14 in aqueous media. It can contaminate ground and surface waters if disposed of improperly. Advanced oxidation processes, such as H2O2 alone, Fe(II) + H2O2, UV + H2O2, and others, have been investigated for the degradation of 1,4-dioxane. Sunlight + Fe(II) + H2O2 has been found to be the fastest degradation method, following first-order kinetics and suggesting the formation of acidic intermediates during the process (Chitra, Paramasivan, Cheralathan, & Sinha, 2012).

Bioremediation of Contaminated Waters

1,4-Dioxane, found widespread in groundwater, surface water, and drinking water, poses challenges for efficient cleanup due to its unique chemical properties. Recent advances in bioremediation and monitoring tools for 1,4-dioxane-contaminated waters have been summarized, focusing on laboratory studies and field applications to improve industrial and regulatory perception of 1,4-dioxane biodegradability (Zhang, Gedalanga, & Mahendra, 2017).

Fenton Treatment Optimization

The optimization of the Fenton treatment for 1,4-dioxane, a non-biodegradable and toxic pollutant, has been addressed. The study achieved full removal of 1,4-dioxane and an 80% reduction in chemical oxygen demand under specific treatment conditions. This optimization supports the viability of the Fenton process at neutral pH value (Merayo, Hermosilla, Cortijo, & Blanco, 2014).

UV-Based Advanced Oxidation Technologies

The study on the effects of pH on UV-based advanced oxidation technologies for 1,4-dioxane degradation has revealed that neutral pH conditions are most effective. These technologies have shown promise in completely mineralizing 1,4-dioxane, a compound known for its recalcitrant nature and health hazards (Vescovi, Coleman, & Amal, 2010).

Groundwater Contamination Survey

A multisite survey identified over 2,000 sites in California where groundwater has been impacted by chlorinated solvents and/or dioxane. This study provides insights into the occurrence and behavior of 1,4-dioxane in contaminated groundwater sites (Adamson et al., 2014).

Microbially Driven Fenton Reaction

A microbially driven Fenton reaction designed to autocatalytically generate hydroxyl radicals for degrading 1,4-dioxane has been explored. This alternative in situ remediation technology provides a foundation for developing methods to degrade environmental contaminants susceptible to attack by HO• radicals (Sekar & DiChristina, 2014).

Biodegradation Kinetics

The effects of chlorinated solvent co-contaminants on the biodegradation kinetics of 1,4-dioxane were investigated, highlighting the need for biostimulation or bioaugmentation strategies considering the presence of chlorinated solvents during site remediation (Mahendra, Grostern, & Alvarez-Cohen, 2013).

properties

CAS RN |

5703-46-8 |

|---|---|

Product Name |

1,2-Dioxane |

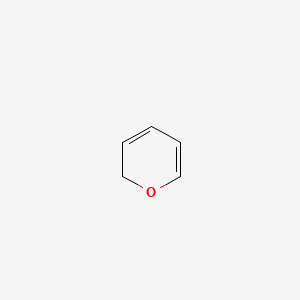

Molecular Formula |

C4H8O2 |

Molecular Weight |

88.11 g/mol |

IUPAC Name |

dioxane |

InChI |

InChI=1S/C4H8O2/c1-2-4-6-5-3-1/h1-4H2 |

InChI Key |

OIXUJRCCNNHWFI-UHFFFAOYSA-N |

SMILES |

C1CCOOC1 |

Canonical SMILES |

C1CCOOC1 |

Other CAS RN |

5703-46-8 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] butanoate](/img/structure/B1202795.png)

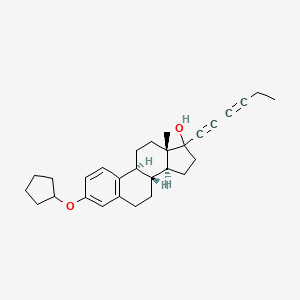

![(3S,8S,9S,10R,13S,14S,16R,17S)-17-acetyl-3-cyclopentyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-16-carbonitrile](/img/structure/B1202801.png)